1-(4-methylphenyl)-9H-beta-carboline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

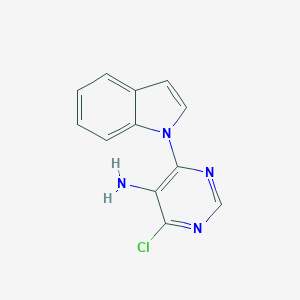

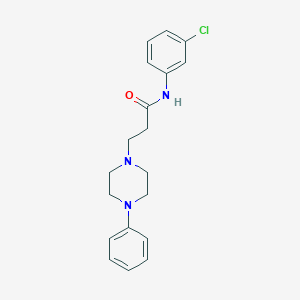

1-(4-methylphenyl)-9H-beta-carboline, also known as harmane, is a naturally occurring beta-carboline alkaloid found in various plants, including tobacco smoke. It has been studied extensively for its potential role in neurological disorders, including Parkinson's disease.

Mecanismo De Acción

Harmane inhibits MAO by binding to the enzyme's active site and preventing the breakdown of dopamine. This inhibition leads to increased dopamine levels in the brain, which may provide neuroprotective effects. Harmane has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.

Biochemical and Physiological Effects

Harmane has been shown to have various biochemical and physiological effects. In addition to its inhibition of MAO, 1-(4-methylphenyl)-9H-beta-carboline has been shown to inhibit the activity of other enzymes, including acetylcholinesterase and tyrosine hydroxylase. Harmane has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using 1-(4-methylphenyl)-9H-beta-carboline in lab experiments is its ability to inhibit MAO and increase dopamine levels, which may provide neuroprotective effects in Parkinson's disease. However, one limitation is the potential for 1-(4-methylphenyl)-9H-beta-carboline to interact with other enzymes and proteins, which may complicate the interpretation of experimental results.

Direcciones Futuras

For research include the potential use of 1-(4-methylphenyl)-9H-beta-carboline as a therapeutic agent for neurological disorders and as a biomarker for tobacco smoke exposure.

Métodos De Síntesis

1-(4-methylphenyl)-9H-beta-carboline can be synthesized through various methods, including the Pictet-Spengler reaction, Fischer indole synthesis, and Bischler-Napieralski reaction. The Pictet-Spengler reaction involves the condensation of a tryptamine and an aldehyde or ketone in the presence of a Lewis acid catalyst. The Fischer indole synthesis involves the reaction of an aryl hydrazine with an aldehyde or ketone in the presence of an acid catalyst. The Bischler-Napieralski reaction involves the cyclization of an N-acyl-α-amino acid with a halogenated aromatic compound in the presence of a Lewis acid catalyst.

Aplicaciones Científicas De Investigación

1-(4-methylphenyl)-9H-beta-carboline has been studied extensively for its potential role in neurological disorders, including Parkinson's disease. Harmane has been found to inhibit monoamine oxidase (MAO), an enzyme that breaks down dopamine in the brain. This inhibition leads to increased dopamine levels and may provide neuroprotective effects in Parkinson's disease. Harmane has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.

Propiedades

Fórmula molecular |

C18H14N2 |

|---|---|

Peso molecular |

258.3 g/mol |

Nombre IUPAC |

1-(4-methylphenyl)-9H-pyrido[3,4-b]indole |

InChI |

InChI=1S/C18H14N2/c1-12-6-8-13(9-7-12)17-18-15(10-11-19-17)14-4-2-3-5-16(14)20-18/h2-11,20H,1H3 |

Clave InChI |

GGJSVCXTVPWRBQ-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C2=NC=CC3=C2NC4=CC=CC=C34 |

SMILES canónico |

CC1=CC=C(C=C1)C2=NC=CC3=C2NC4=CC=CC=C34 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethanone, 1-(4-amino-6-methyl-thieno[2,3-b]pyridin5-yl)-](/img/structure/B246415.png)

![2-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-3H-isoindol-1-one](/img/structure/B246419.png)

![4-Oxo-3-phenyl-5,9-diaza-1-azoniatricyclo[7.3.1.05,13]trideca-1(13),2-dien-2-olate](/img/structure/B246420.png)

![2-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]-3-(4-methoxyphenyl)acrylonitrile](/img/structure/B246449.png)

![N-(2-methylphenyl)-N-[4-(1-piperazinyl)-6-(2-toluidino)-1,3,5-triazin-2-yl]amine](/img/structure/B246463.png)

![6-(2,5-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246467.png)

![6-(4-methylsulfanylphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246468.png)

![6-(3-bromophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246471.png)